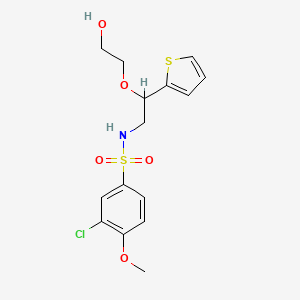

![molecular formula C18H21N7O B2975949 2-methyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920404-68-8](/img/structure/B2975949.png)

2-methyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

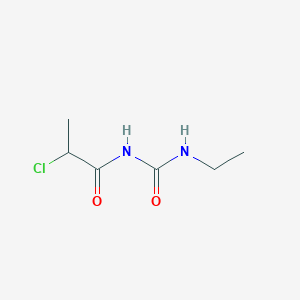

The compound is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a phenyl group, a triazolo[4,5-d]pyrimidine ring, and a 2-methylpropan-1-one group .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving various reagents . The synthesis could involve the formation of the triazolo[4,5-d]pyrimidine ring, followed by the attachment of the piperazine ring and the phenyl group .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The presence of nitrogen in the triazole and piperazine rings could potentially allow for hydrogen bonding .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of multiple reactive sites. For example, the piperazine ring could undergo N-alkylation, and the triazole ring could participate in click reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with a similar [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been used as templates for designing new lsd1 inhibitors . LSD1 is a histone demethylase, and its inhibition can lead to changes in gene expression that may be beneficial in certain disease states.

Mode of Action

It’s known that the anticancer activity of molecules with a similar triazole moiety is due to the n1 and n2 nitrogen atoms of the triazole moiety actively contributing to binding to the active site of an enzyme .

Biochemical Pathways

Compounds with a similar triazole core have been found to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold .

Result of Action

One of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines with ic50 values in the nanomolar range .

Action Environment

Compounds with a similar [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based structure have been synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

Eigenschaften

IUPAC Name |

2-methyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O/c1-13(2)18(26)24-10-8-23(9-11-24)16-15-17(20-12-19-16)25(22-21-15)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFIHSNHOQTBFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2975866.png)

![Methyl 4-{4-[(2-bromo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}butanoate](/img/structure/B2975870.png)

![11-(3,4-Dimethylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2975875.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2975876.png)

![ethyl 2-[(2-chloroacetyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride](/img/structure/B2975881.png)

![{Spiro[2.4]heptan-4-yl}methanamine hydrochloride](/img/structure/B2975882.png)

![N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2975884.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2975889.png)